N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a nitro group, and a pyrazole ring. Its molecular formula is C17H11ClN4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then reacted with various reagents to introduce the nitro and pyrazole groups. The final step involves the formation of the carboxamide group through a reaction with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group plays a crucial role in its reactivity, while the benzoyl and chlorophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(2-Benzoyl-4-chlorophenyl)benzamide
Uniqueness
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole ring and the nitro group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11ClN4O4 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-11-6-7-13(12(8-11)16(23)10-4-2-1-3-5-10)20-17(24)15-14(22(25)26)9-19-21-15/h1-9H,(H,19,21)(H,20,24) |
InChI Key |
XAXOXZKOTVKFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.